N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity, and a pyrazole ring, which is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. The benzothiophene core can be synthesized through a series of cyclization reactions, starting from appropriate thiophene precursors. The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds. The final step involves the coupling of the benzothiophene and pyrazole moieties, followed by iodination and amidation reactions under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the aminocarbonyl moiety can be reduced to form amines.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving benzothiophene and pyrazole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, affecting their biological availability. These interactions lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include:
Benzothiophene derivatives: Known for their biological activity, such as anti-inflammatory and anticancer properties.
Pyrazole derivatives: Widely used in pharmaceuticals for their anti-inflammatory, analgesic, and antipyretic effects. N-[3-(AMINOCARBONYL)-6-PROPYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of these two moieties, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C17H21IN4O2S |
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Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21IN4O2S/c1-3-4-9-5-6-10-12(7-9)25-17(13(10)15(19)23)21-16(24)14-11(18)8-20-22(14)2/h8-9H,3-7H2,1-2H3,(H2,19,23)(H,21,24) |
InChI Key |
XKKZPJXSWYWMFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=NN3C)I |
Origin of Product |
United States |
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